molecular formula C11H22O3 B064026 2-Ethylhexyl (2S)-2-hydroxypropanoate CAS No. 186817-80-1

2-Ethylhexyl (2S)-2-hydroxypropanoate

Cat. No.: B064026
CAS No.: 186817-80-1
M. Wt: 202.29 g/mol
InChI Key: FECDACOUYKFOOP-AXDSSHIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, ethyl ester:

    Propanoic acid, 2-hydroxy-, 2-methyl-:

Uniqueness

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds provides different solubility and reactivity characteristics, making it suitable for specialized industrial applications .

Properties

CAS No.

186817-80-1

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

[(2S)-2-ethylhexyl] 2-hydroxypropanoate

InChI

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1

InChI Key

FECDACOUYKFOOP-AXDSSHIGSA-N

Isomeric SMILES

CCCC[C@H](CC)COC(=O)C(C)O

SMILES

CCCCC(CC)COC(=O)C(C)O

Canonical SMILES

CCCCC(CC)COC(=O)C(C)O

186817-80-1

Pictograms

Corrosive; Irritant

Origin of Product

United States
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Q & A

Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?

A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.

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